molecular formula C14H12FNO4S B270465 Methyl 2-(3-fluorobenzenesulfonamido)benzoate

Methyl 2-(3-fluorobenzenesulfonamido)benzoate

Cat. No. B270465
M. Wt: 309.31 g/mol
InChI Key: PDKNHSVUDXIXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-fluorobenzenesulfonamido)benzoate, also known as Methyl FBS, is a chemical compound that is widely used in scientific research. It is a sulfonamide-based compound that is used as a tool to study protein-ligand interactions and drug discovery. Methyl FBS is an important compound that has gained significant attention due to its potential applications in the field of drug discovery.

Mechanism of Action

Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS acts as a competitive inhibitor of enzymes that are involved in various biological processes. It binds to the active site of the enzyme and prevents the substrate from binding. This results in the inhibition of the enzyme activity and the alteration of the biological process.
Biochemical and Physiological Effects:
Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and matrix metalloproteinases. Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify. It has a high binding affinity for proteins, which makes it an effective tool for studying protein-ligand interactions. However, Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS also has some limitations. It is a sulfonamide-based compound, which can limit its solubility and bioavailability. It can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS has been shown to have anti-cancer properties, and further research could lead to the development of new cancer therapies. Another potential application is in the study of protein-ligand interactions in complex biological systems. Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS could be used to study the interactions between proteins and ligands in living cells, which could provide new insights into the mechanisms of biological processes. Finally, Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS could be used in the development of new tools for drug discovery. By modifying the structure of Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS, researchers could develop new compounds with improved binding affinity and specificity for target proteins.

Synthesis Methods

Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS can be synthesized using a simple two-step process. The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base. This reaction results in the formation of 2-(3-fluorobenzenesulfonamido)benzoic acid. In the second step, this acid is treated with methyl iodide in the presence of a base to yield Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS.

Scientific Research Applications

Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS is widely used in scientific research as a tool to study protein-ligand interactions. It is a small molecule that can bind to proteins and alter their activity. It is used to study the binding affinity of proteins to ligands and to identify potential drug candidates. Methyl 2-(3-fluorobenzenesulfonamido)benzoate FBS is also used in drug discovery to screen for potential drug candidates and to optimize the potency of existing drugs.

properties

Product Name

Methyl 2-(3-fluorobenzenesulfonamido)benzoate

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

methyl 2-[(3-fluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H12FNO4S/c1-20-14(17)12-7-2-3-8-13(12)16-21(18,19)11-6-4-5-10(15)9-11/h2-9,16H,1H3

InChI Key

PDKNHSVUDXIXIR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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